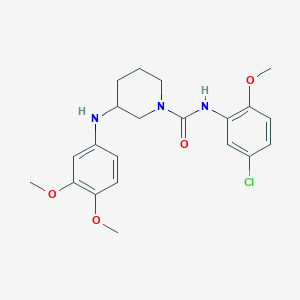![molecular formula C14H14N6O2S B5998903 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5998903.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole precursors. One common approach is to react 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate alkyl halide to introduce the ethyl group. Subsequently, the resulting intermediate is coupled with 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid chloride under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, specific solvents, and precise temperature control to ensure the formation of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group on the phenyl ring makes it susceptible to oxidation reactions.
Reduction: The thiadiazole ring can be reduced under certain conditions.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole and pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Its interaction with specific molecular targets is being explored to develop new treatments for various diseases.
Industry: In the agricultural industry, derivatives of this compound are being developed as pesticides and herbicides. Its chemical properties make it suitable for use in formulations that target specific pests and weeds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and receptors, modulating their activity. The hydroxy group on the phenyl ring enhances its solubility and bioavailability, allowing it to penetrate cellular membranes and exert its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and have comparable properties.
Uniqueness: What sets N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its dual functionality allows it to interact with a wider range of targets compared to simpler derivatives.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c15-14-20-19-12(23-14)5-6-16-13(22)10-7-9(17-18-10)8-3-1-2-4-11(8)21/h1-4,7,21H,5-6H2,(H2,15,20)(H,16,22)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWTLCQHIETLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NCCC3=NN=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINE](/img/structure/B5998820.png)
![4-(4-biphenylylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5998836.png)
![3-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5998859.png)
![[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B5998860.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5998867.png)
![N-(1,4-dioxan-2-ylmethyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B5998878.png)

![(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B5998889.png)

![N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5998904.png)
![methyl 2-({[(2-bromophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5998909.png)
![N-[1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5998911.png)
![1,3-DIMETHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B5998919.png)
![1,3-dicyclohexyl-5-{[(3,4-dimethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5998922.png)
